molecular formula C9H7NO2S B180915 2-(Benzo[d]thiazol-2-yl)acetic acid CAS No. 29182-45-4

2-(Benzo[d]thiazol-2-yl)acetic acid

Cat. No. B180915
CAS RN: 29182-45-4
M. Wt: 193.22 g/mol
InChI Key: ZOAYQTSFMDZTQA-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-yl)acetic acid is a compound that contains a benzothiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . This compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .


Synthesis Analysis

The synthesis of 2-(Benzo[d]thiazol-2-yl)acetic acid involves several steps. The nucleophilic reagent attacks the higher substituted carbon atom to form the more stable carbocation intermediate . The yield of the synthesis process can vary, but it has been reported to be around 66% .


Molecular Structure Analysis

The thiazole ring in 2-(Benzo[d]thiazol-2-yl)acetic acid is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .


Chemical Reactions Analysis

The thiazole ring in 2-(Benzo[d]thiazol-2-yl)acetic acid can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The compound has been found to be active in various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Physical And Chemical Properties Analysis

2-(Benzo[d]thiazol-2-yl)acetic acid is a solid compound with a molecular weight of 225.29 . It has a flash point of 209.9°C, a boiling point of 423.4°C at 760 mmHg, and a melting point of 159°C .

Scientific Research Applications

Anti-Tubercular Compounds

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Benzothiazole derivatives have been synthesized and used as anti-tubercular compounds . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
  • Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
  • Results or Outcomes : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Anti-Proliferative Compounds

  • Scientific Field : Cancer Research .
  • Application Summary : Benzothiazole derivatives have been synthesized and used as anti-proliferative compounds . These compounds have shown high cytotoxicity .
  • Methods of Application : The synthesis of benzothiazole derivatives starts from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate or ethyl acetoacetate .
  • Results or Outcomes : Most of the tested compounds exhibited high cytotoxicity except few compounds. All tested compounds exhibited greater inhibitory action than the reference drug Doxorubicin against HeLa cell line except six compounds .

Antioxidant Compounds

  • Scientific Field : Biochemistry .
  • Application Summary : Benzothiazole derivatives have been synthesized and used as antioxidant compounds . These compounds have shown significant antioxidant activity .
  • Methods of Application : The synthesis of benzothiazole derivatives starts from the reaction of 2-aminothiophenol with different esters .
  • Results or Outcomes : The antioxidant activity of the newly synthesized molecules were compared with the standard reference drugs. The better antioxidant activity was found in new benzothiazole derivatives .

Analgesic Compounds

  • Scientific Field : Pharmacology .
  • Application Summary : Benzothiazole derivatives have been synthesized and used as analgesic compounds . These compounds have shown significant analgesic activity .
  • Methods of Application : The synthesis of benzothiazole derivatives starts from the reaction of 2-aminothiophenol with different esters .
  • Results or Outcomes : The analgesic activity of the newly synthesized molecules were compared with the standard reference drugs. The better analgesic activity was found in new benzothiazole derivatives .

Anti-Inflammatory Compounds

  • Scientific Field : Pharmacology .
  • Application Summary : Benzothiazole derivatives have been synthesized and used as anti-inflammatory compounds . These compounds have shown significant anti-inflammatory activity .
  • Methods of Application : The synthesis of benzothiazole derivatives starts from the reaction of 2-aminothiophenol with different esters .
  • Results or Outcomes : The anti-inflammatory activity of the newly synthesized molecules were compared with the standard reference drugs. The better anti-inflammatory activity was found in new benzothiazole derivatives .

Antimicrobial Compounds

  • Scientific Field : Microbiology .
  • Application Summary : Benzothiazole derivatives have been synthesized and used as antimicrobial compounds . These compounds have shown significant antimicrobial activity .
  • Methods of Application : The synthesis of benzothiazole derivatives starts from the reaction of 2-aminothiophenol with different esters .
  • Results or Outcomes : The antimicrobial activity of the newly synthesized molecules were compared with the standard reference drugs. The better antimicrobial activity was found in new benzothiazole derivatives .

Safety And Hazards

The safety information for 2-(Benzo[d]thiazol-2-yl)acetic acid indicates that it is classified as a dangerous compound with hazard statements H302-H319-H411-H372 . Precautionary statements include P273-P305+P351+P338 .

Future Directions

The future directions for 2-(Benzo[d]thiazol-2-yl)acetic acid involve further optimization into a chemical probe to investigate the merit of targeting the ZnF-UBD of HDAC6 in multiple myeloma and other diseases . This compound has the potential to be developed into a potent antagonist for the treatment of various diseases .

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAYQTSFMDZTQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406917
Record name (1,3-Benzothiazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]thiazol-2-yl)acetic acid

CAS RN

29182-45-4
Record name (1,3-Benzothiazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,3-Benzothiazol-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Jha, B Ghosh - 1920 - wnt-inhibitors.com
HDAC6, a class II b HDAC isoenzyme, stands unique in its structural and physiological functions. Besides histone modification, largely due to its cytoplasmic localization, HDAC6 also …
Number of citations: 0 wnt-inhibitors.com
T Jha, B Ghosh - 1920 - al3818inhibitor.com
HDAC6, a class II b HDAC isoenzyme, stands unique in its structural and physiological functions. Besides histone modification, largely due to its cytoplasmic localization, HDAC6 also …
Number of citations: 0 al3818inhibitor.com
S Pan, B Wu, J Hu, R Xu, M Jiang… - The Journal of Organic …, 2019 - ACS Publications
An efficient tetrakis(triphenylphosphine)palladium- and Brønsted acid catalyzed allylic substitution reaction of benzothiazolylacetamide with allylic alcohols in water has been developed…
Number of citations: 14 pubs.acs.org

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